N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the pyrrole moiety, and the attachment of the methoxyphenethyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE include other benzothiazole derivatives and pyrrole-containing compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N-{(1S)-2-[(4-METHOXYPHENETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N4O3S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C24H24N4O3S/c1-16(22(29)25-12-11-17-5-8-19(31-2)9-6-17)26-23(30)18-7-10-20-21(15-18)32-24(27-20)28-13-3-4-14-28/h3-10,13-16H,11-12H2,1-2H3,(H,25,29)(H,26,30)/t16-/m0/s1 |
InChI Key |
UOALPARAMBKESE-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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